molecular formula C12H12N2O2 B8556719 1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8556719
M. Wt: 216.24 g/mol
InChI Key: BYCBFMXBEFXHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-3-9(2)5-11(4-8)14-7-10(6-13-14)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

BYCBFMXBEFXHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1H-pyrazole-4-carboxylic acid ethyl ester (1.65 g), 5-iodo-m-xylene (1.65 g), copper (I) iodide (68 mg), N,N′-dimethyl-1,2-cyclohexanediamine (222 mg) and potassium carbonate (2.06 g) in toluene (2 ml) was stirred at 110° C. for 48 hours. After completion of the reaction, water was added and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was dissolved in ethanol (10 ml), 1N aqueous solution of sodium hydroxide (10 ml) was added and the mixture was stirred at room temperature overnight. The reaction solution was concentrated by an evaporator, the aqueous solution was acidified by the addition of 1N hydrochloric acid aqueous solution and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give the titled compound (438 mg) as a dark brown solid.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
68 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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